molecular formula C12H20ClNO B1373369 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride CAS No. 92697-01-3

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride

Cat. No. B1373369
CAS RN: 92697-01-3
M. Wt: 229.74 g/mol
InChI Key: YNJGDAQROKNUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzylamine or its derivatives . For instance, benzylamine can be produced by several methods, including the reaction of benzyl chloride and ammonia .

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential role in Alzheimer’s disease treatment. Derivatives of 2-(Benzylamino)-3-methylbutan-1-ol have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are implicated in Alzheimer’s disease pathology . These findings suggest that the compound could be a starting point for developing multifunctional drugs that target both disease-modifying and symptomatic aspects of Alzheimer’s.

Biochemistry Applications

In biochemistry, the compound’s derivatives have been designed to modify cholinesterase inhibitors, aiming to inhibit β-secretase . This is significant because it represents a strategy to address complex diseases like Alzheimer’s by targeting multiple pathological processes simultaneously.

Pharmacology

Pharmacologically, the compound’s derivatives are being explored for their multifunctional properties, particularly in the context of neurodegenerative diseases . The ability to inhibit key enzymes involved in Alzheimer’s disease makes these derivatives promising candidates for further drug development.

Neuroscience

From a neuroscience perspective, the compound’s ability to interact with enzymes like AChE and BACE-1 positions it as a potential tool for understanding the biochemical pathways involved in cognitive disorders . This could lead to new insights into how these diseases develop and progress.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for creating derivatives with potential therapeutic applications. Its role in the synthesis of disease-modifying anti-Alzheimer agents highlights its importance in the development of new medications .

Organic Synthesis

The compound is also relevant in organic synthesis, where its derivatives can be used to produce a variety of arylmethylamines through decarboxylative transamination reactions . This process is valuable for synthesizing compounds with potential pharmacological activities.

properties

IUPAC Name

2-(benzylamino)-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGDAQROKNUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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